molecular formula C12H13N B6306949 2-Ethyl-5-phenyl-1H-pyrrole CAS No. 13713-06-9

2-Ethyl-5-phenyl-1H-pyrrole

Cat. No.: B6306949
CAS No.: 13713-06-9
M. Wt: 171.24 g/mol
InChI Key: XDXPOGUNVDBTHC-UHFFFAOYSA-N
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Description

2-Ethyl-5-phenyl-1H-pyrrole is a heterocyclic aromatic organic compound. It belongs to the pyrrole family, which is characterized by a five-membered ring containing one nitrogen atom. The presence of ethyl and phenyl substituents at the 2 and 5 positions, respectively, imparts unique chemical and physical properties to this compound. Pyrroles are known for their biological activity and are found in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-phenyl-1H-pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine. For this compound, the starting materials would be 2-ethyl-1,4-diketone and aniline. The reaction is typically carried out under acidic conditions, often using acetic acid as a catalyst.

Another method involves the cyclization of α,β-unsaturated carbonyl compounds with amines. For instance, the reaction of 2-ethyl-3-phenylpropenal with ammonia or aniline under acidic conditions can yield this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as iron(III) chloride or ruthenium complexes can be employed to facilitate the cyclization reactions. The use of microwave irradiation or ultrasonic waves can also accelerate the reaction rates and improve product yields.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-phenyl-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of pyrrole-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of 2-ethyl-5-phenylpyrrolidine.

    Substitution: Electrophilic substitution reactions are common, where the pyrrole ring reacts with halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) to form halogenated or nitrated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products

    Oxidation: Pyrrole-2,5-dicarboxylic acid derivatives.

    Reduction: 2-Ethyl-5-phenylpyrrolidine.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

2-Ethyl-5-phenyl-1H-pyrrole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its derivatives are used in the development of new materials with unique electronic and optical properties.

    Biology: The compound and its derivatives exhibit biological activity, making them useful in the study of enzyme inhibition and receptor binding.

    Medicine: Pyrrole derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound is used in the production of dyes, pigments, and polymers. Its unique structure allows for the development of materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-phenyl-1H-pyrrole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitrogen atom in the pyrrole ring can form hydrogen bonds with biological targets, enhancing binding affinity. The ethyl and phenyl substituents can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within the body.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-phenyl-1H-pyrrole: Similar structure but with a methyl group instead of an ethyl group.

    2-Ethyl-5-(4-methylphenyl)-1H-pyrrole: Similar structure but with a methyl-substituted phenyl group.

    2-Phenyl-1H-pyrrole: Lacks the ethyl substituent.

Uniqueness

2-Ethyl-5-phenyl-1H-pyrrole is unique due to the specific combination of ethyl and phenyl substituents, which influence its chemical reactivity and biological activity. The ethyl group increases the compound’s lipophilicity, enhancing its ability to interact with lipid membranes. The phenyl group contributes to the compound’s aromaticity and stability, making it a valuable scaffold for further chemical modifications.

Properties

IUPAC Name

2-ethyl-5-phenyl-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-2-11-8-9-12(13-11)10-6-4-3-5-7-10/h3-9,13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXPOGUNVDBTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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